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Compound of Interest

Compound Name: Endophenazine B

CAS No.: 479415-40-2

Cat. No.: B1142909 Get Quote

Introduction & Chemical Context
Endophenazine B is a prenylated phenazine derivative, specifically identified as a 5,10-

dihydrophenazine (or 5,7-dihydro isomer depending on tautomeric stabilization) produced by

Streptomyces anulatus and engineered Pseudomonas strains. Unlike simple phenazine-1-

carboxylic acid (PCA), Endophenazine B contains a C-prenyl moiety (dimethylallyl group) and

often exists in a delicate redox equilibrium.

The Critical Challenge: The primary failure mode in Endophenazine B analysis is uncontrolled

oxidation. As a dihydro-phenazine, it is susceptible to auto-oxidation to its fully aromatic

counterpart upon exposure to air and light. This results in line broadening, signal loss of amine

protons, and the appearance of paramagnetic impurities that degrade field homogeneity.

This guide details a "Redox-Protected" workflow to ensure the structural integrity of

Endophenazine B during NMR acquisition.

Pre-Analytical Decisions: The "Why" Behind the
Protocol
Solvent Selection Strategy
The choice of solvent dictates the visibility of critical structural features, particularly the

exchangeable protons on the dihydrophenazine core.
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Solvent Suitability Rationale

DMSO-d6 Primary

High Solubility & Exchange

Suppression. Excellent for

dissolving the polar phenazine

core. Crucially, it slows

chemical exchange, allowing

the observation of the N-H

protons (often

8.0–10.0 ppm), which are

diagnostic for the dihydro-

state.

CDCl3 Secondary

Lipophilic Resolution. Superior

for resolving the prenyl side-

chain signals (

1.7–5.3 ppm) without solvent

overlap. However, acidic traces

in CDCl3 can catalyze

oxidation or isomerization.

MeOD-d4 Avoid

Proton Exchange. Rapidly

exchanges with N-H protons,

erasing key diagnostic signals

required to distinguish

Endophenazine B from its

oxidized analogs.

The Aggregation Factor
Phenazines are planar, aromatic systems prone to

-

stacking in solution.

Symptom: Concentration-dependent chemical shift changes and peak broadening.
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Solution: Maintain concentration below 10 mM (~3 mg/0.6 mL). If broadening persists,

variable temperature (VT) NMR at 313 K (40°C) is recommended to disrupt aggregates.

Detailed Protocol: Redox-Protected Sample
Preparation
Objective: Prepare a 600

L NMR sample of Endophenazine B in DMSO-d6 under inert conditions.

Materials Required[1][2][3][4][5][6][7][8]
Analyte: >2.0 mg purified Endophenazine B (Lyophilized, stored at -20°C).

Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v). Must be from a fresh ampoule.

Hardware: 5mm High-Precision NMR tubes (e.g., Wilmad 535-PP), Argon gas line, Long-

neck glass pipette, Microbalance.

Step-by-Step Methodology
Phase 1: Inert Environment Setup

Degas Solvent: If not using a fresh ampoule, sparge the DMSO-d6 with dry Argon for 5

minutes to remove dissolved oxygen.

Tube Prep: Flush the empty NMR tube with Argon for 30 seconds using a long-neck pipette

inserted to the bottom. Cap immediately.

Phase 2: Solubilization
Weighing: Weigh 2.0 – 3.0 mg of Endophenazine B into a 1.5 mL amber microcentrifuge

tube (protects from photo-oxidation).

Dissolution: Add 600

L of prepared DMSO-d6.

Mixing: Vortex gently for 30 seconds. Do not sonicate excessively, as heat can accelerate

degradation.
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Visual Check: Ensure the solution is clear. If particulates remain, centrifuge at 10,000 x g for

1 minute. Do not filter through cotton, as cellulose fibers can introduce water and oxygen.

Phase 3: Transfer & Sealing
Transfer: Uncap the NMR tube (under a stream of Argon if possible).

Pipetting: Using a clean glass Pasteur pipette, transfer the supernatant into the NMR tube.

Headspace Purge: Hover the Argon line over the liquid surface (do not bubble) for 10

seconds to displace air in the headspace.

Seal: Cap tightly. Wrap the cap with Parafilm to prevent atmospheric exchange during long

2D acquisitions.

Data Acquisition & Validation
Acquisition Parameters (600 MHz recommended)

Temperature: 298 K (Standard). Increase to 313 K if peaks are broad.

Relaxation Delay (d1): Set to

2.0 seconds. The rigid phenazine core may have long

relaxation times; insufficient delay will suppress integration accuracy of quaternary carbons.

Pulse Sequence:

1H (zg30)

13C (zgpg30 - power gated decoupling)

COSY, HSQC, HMBC (Standard parameter sets)

Self-Validating the Spectrum
Before running 2D experiments, validate the sample integrity using the 1H spectrum:
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The "Redox Check": Look for the N-H signal. In Endophenazine B (dihydro form), a broad

singlet should appear between 8.5 – 9.5 ppm (solvent dependent). If this is absent and the

aromatic region is simplified, the sample has oxidized to the fully aromatic phenazine.

The "Prenyl Check": Verify the dimethylallyl group signals:

Two methyl singlets (

1.6 – 1.8 ppm).

One olefinic proton triplet (

5.2 – 5.4 ppm).

Methylene doublet (

3.4 ppm).

The "Purity Check": Check for residual water in DMSO (3.33 ppm). If the water peak is huge,

proton exchange may broaden your N-H signals.

Visualized Workflows
Diagram 1: The "Redox-Protected" Workflow
This diagram illustrates the critical path from isolation to data acquisition, highlighting the inert

gas intervention points.
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Caption: Critical path for Endophenazine B preparation, emphasizing Argon shielding to

prevent auto-oxidation of the dihydro-core.

Diagram 2: Troubleshooting Decision Matrix
A logical flow for addressing common spectral anomalies associated with phenazines.
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Caption: Diagnostic logic for resolving aggregation (broadening) and oxidation (loss of amine

signal) issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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